2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxybenzyl)acetamide
Description
2-[(4-Chlorophenyl)sulfanyl]-N-(4-methoxybenzyl)acetamide is a synthetic acetamide derivative featuring a 4-chlorophenylsulfanyl group at the α-carbon of the acetamide backbone and a 4-methoxybenzyl substituent on the nitrogen atom. Its molecular formula is C₁₆H₁₆ClNO₂S, with a molar mass of 337.82 g/mol.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-20-14-6-2-12(3-7-14)10-18-16(19)11-21-15-8-4-13(17)5-9-15/h2-9H,10-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWRXHWVZLFRII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxybenzyl)acetamide typically involves the reaction of 4-chlorothiophenol with 4-methoxybenzylamine in the presence of an acylating agent such as acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-chlorothiophenol is reacted with an appropriate base to form the thiolate anion.
Step 2: The thiolate anion is then reacted with 4-methoxybenzylamine to form the intermediate.
Step 3: The intermediate is acylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxybenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorophenyl group or the methoxybenzyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dechlorinated or demethoxylated products.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxybenzyl)acetamide is an organic compound with the molecular formula . It is a member of the acetamide family and features a chlorophenyl group and a methoxybenzyl group attached to the acetamide backbone.
Scientific Research Applications
This compound has several scientific research applications:
- Chemistry It is employed as a building block in organic synthesis for creating more complex molecules.
- Biology It is studied for potential biological activities, including antimicrobial and anticancer properties.
- Medicine It is investigated for potential therapeutic effects and as a lead compound in drug discovery.
- Industry It is utilized in the development of new materials and chemical processes.
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated significant activity against various pathogens:
- Minimum Inhibitory Concentration (MIC) The compound showed MIC values ranging from 0.22 to 0.25 μg/mL against certain bacterial strains, indicating strong antibacterial activity.
- Biofilm Inhibition It effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential applications in treating biofilm-associated infections.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy A study demonstrated that derivatives similar to this compound possess strong antibacterial properties against Salmonella typhi and Bacillus subtilis.
- Cytotoxicity in Cancer Models Research involving A549 cell lines revealed that modifications in the chemical structure could enhance cytotoxicity, with specific substitutions leading to improved therapeutic profiles.
Anticancer Activity
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compound 5l (C₃₀H₂₉ClN₆O₂S)
- Key Features : Contains an imidazo[2,1-b]thiazole core, a pyridine-piperazine moiety, and 4-methoxybenzyl/4-chlorophenyl substituents.
- Bioactivity : Exhibits potent cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 1.4 μM), surpassing sorafenib (IC₅₀ = 5.2 μM). It also inhibits VEGFR2 (5.72% at 20 μM) .
- Comparison: The target compound lacks the imidazo[2,1-b]thiazole and piperazine rings, which likely contribute to 5l’s enhanced potency and selectivity.
Pyrrolidinone and Triazole Derivatives
Compound IV-20 (C₂₄H₂₇ClN₂O₃)
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide (C₃₀H₂₄ClN₅O₂S)
- Key Features: Features a 1,2,4-triazole ring and phenoxyphenyl group.
- Comparison : The triazole ring provides additional hydrogen-bonding sites, which may enhance interactions with biological targets compared to the target compound’s simpler structure .
Sulfonyl and Heteroaromatic Derivatives
N-Benzyl-2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide (C₂₂H₂₀ClNO₂S)
- Key Features : Dual N-substituents (benzyl and 4-methoxyphenyl) increase steric bulk.
2-(4-Chlorophenyl)-N-[2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl]acetamide (C₂₂H₂₀ClNO₃S₂)
- Key Features : Contains a sulfonyl group and thiophene ring.
- Comparison : The sulfonyl group’s electron-withdrawing nature increases stability but may reduce reactivity relative to the target compound’s sulfanyl group .
Pyrimidine-Based Analogues
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide
- Key Features: A diaminopyrimidine ring replaces the 4-methoxybenzyl group.
Comparative Data Table
Key Observations
Bioactivity : Compound 5l demonstrates superior cytotoxicity, likely due to its imidazo[2,1-b]thiazole core and extended aromatic system, which enhance target engagement .
Structural Flexibility : The target compound’s lack of rigid heterocycles may limit its potency compared to pyrimidine- or triazole-containing analogs .
Substituent Effects : Bulkier N-substituents (e.g., benzyl groups) increase lipophilicity but may reduce aqueous solubility, impacting pharmacokinetics .
Electronic Properties : Sulfonyl groups improve stability but reduce nucleophilicity compared to sulfanyl linkages, influencing reactivity and binding kinetics .
Biological Activity
2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxybenzyl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. With a molecular formula of C16H16ClNO2S and a molecular weight of approximately 315.82 g/mol, this compound features a complex structure that includes a chlorophenyl group, a methoxybenzyl moiety, and an acetamide backbone. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on current research findings.
The compound is characterized by several functional groups that contribute to its reactivity and biological activity:
| Property | Details |
|---|---|
| Molecular Formula | C16H16ClNO2S |
| Molecular Weight | 315.82 g/mol |
| Key Functional Groups | Chlorophenyl, Methoxy, Acetamide |
Synthesis
The synthesis of this compound generally involves the reaction of 4-chlorothiophenol with 4-methoxybenzylamine in the presence of an acylating agent such as acetic anhydride. The synthesis can be summarized in the following steps:
- Formation of Thiolate Anion : 4-chlorothiophenol is reacted with a base.
- Intermediate Formation : The thiolate anion reacts with 4-methoxybenzylamine.
- Acylation : The intermediate undergoes acylation to yield the final product.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated significant activity against various pathogens:
- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.22 to 0.25 μg/mL against certain bacterial strains, indicating strong antibacterial activity.
- Biofilm Inhibition : It effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential applications in treating biofilm-associated infections .
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cytotoxicity Studies : Preliminary findings indicate that it possesses cytotoxic effects against various cancer cell lines, including A549 lung carcinoma cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
- Comparative Efficacy : In comparative studies, derivatives of similar structures have shown varying degrees of cytotoxicity, with some modifications enhancing activity significantly .
The biological effects of this compound are thought to result from its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular processes, leading to altered metabolic pathways.
- Receptor Binding : It may bind to receptors or proteins, influencing their activity and contributing to its antimicrobial and anticancer effects .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound possess strong antibacterial properties against Salmonella typhi and Bacillus subtilis.
- Cytotoxicity in Cancer Models : Research involving A549 cell lines revealed that modifications in the chemical structure could enhance cytotoxicity, with specific substitutions leading to improved therapeutic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
